molecular formula C10H16O3 B1264298 (4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one

(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one

Cat. No. B1264298
M. Wt: 184.23 g/mol
InChI Key: ZZVPZXLETLTSEB-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one is a 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one.

Scientific Research Applications

Synthesis and Chemical Transformations

(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one is involved in various synthesis processes and chemical transformations. For example, it plays a role in the facile synthesis of novel 1,4-benzoxazepin-2-one derivatives, which can be achieved through a reaction involving isoquinoline and activated acetylenes in water without using any catalyst. This one-pot reaction occurs under mild conditions and results in high yields (Khaleghi et al., 2011). Additionally, the compound is important in the total synthesis of (-)-4-Hydroxyzinowol, a complex structure with significant implications in cancer treatment, specifically in overcoming multi-drug resistance (Todoroki et al., 2014).

Applications in Polymerization and Material Science

In the field of polymerization and material science, this compound is used in the living ring-opening polymerization of cyclic carbonates. Titanium bisphenolate complexes, for instance, facilitate the polymerization of 1,3-dioxepan-2-one to produce polycarbonates with narrow molecular weight distributions. The molecular weight of the resulting polycarbonate can be controlled by adjusting the initial mole ratio of the reactants (Takeuchi et al., 1999).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for various pharmacological purposes. For example, novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which have shown potential as potent inhibitors of acetylcholinesterase or butyrylcholinesterase, utilize this compound as a key intermediate (Luo et al., 2005).

Implications in Organic Chemistry

The compound also has significant implications in organic chemistry, particularly in the synthesis of structural analogues of various complex organic molecules. For example, studies have focused on the synthesis of analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, demonstrating the versatility and importance of this compound in the synthesis of complex organic structures (Carpenter et al., 1979).

properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4S)-7-hydroxy-7-methyl-4-prop-1-en-2-yloxepan-2-one

InChI

InChI=1S/C10H16O3/c1-7(2)8-4-5-10(3,12)13-9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10?/m0/s1

InChI Key

ZZVPZXLETLTSEB-PEHGTWAWSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(OC(=O)C1)(C)O

Canonical SMILES

CC(=C)C1CCC(OC(=O)C1)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one
Reactant of Route 2
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one
Reactant of Route 3
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one

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